molecular formula C13H14N2O2 B123280 (+)-5-Methyl-N-(1-phenylethyl)-3-isoxazolecarboxamide CAS No. 145441-01-6

(+)-5-Methyl-N-(1-phenylethyl)-3-isoxazolecarboxamide

Cat. No.: B123280
CAS No.: 145441-01-6
M. Wt: 230.26 g/mol
InChI Key: GWRNZKZNEMXLEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Mefatinib is a novel second-generation irreversible epidermal growth factor receptor-tyrosine kinase inhibitor. It is designed to address the clinical need for treatments that can overcome resistance to first-generation epidermal growth factor receptor inhibitors. Mefatinib is particularly effective in treating non-small cell lung cancer with specific epidermal growth factor receptor mutations .

Preparation Methods

Synthetic Routes and Reaction Conditions

Mefatinib is synthesized through a series of chemical reactions that involve the formation of a quinazoline core structure. The synthetic route typically includes the following steps:

Industrial Production Methods

Industrial production of mefatinib involves scaling up the synthetic route to produce large quantities of the compound. This typically includes:

Chemical Reactions Analysis

Types of Reactions

Mefatinib undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of mefatinib with modified functional groups, which can have different biological activities and properties .

Scientific Research Applications

Mefatinib has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound to study the reactivity and properties of quinazoline derivatives.

    Biology: Investigated for its effects on cellular signaling pathways and its potential to modulate various biological processes.

    Medicine: Primarily used in the treatment of non-small cell lung cancer with specific epidermal growth factor receptor mutations. It is also being studied for its potential to treat other types of cancer.

    Industry: Employed in the development of new pharmaceuticals and as a reference compound in quality control processes .

Mechanism of Action

Mefatinib exerts its effects by irreversibly binding to the tyrosine kinase domain of the epidermal growth factor receptor. This binding inhibits the receptor’s kinase activity, preventing the phosphorylation of downstream signaling proteins. As a result, the signaling pathways that promote cell proliferation and survival are disrupted, leading to the inhibition of cancer cell growth and induction of apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Mefatinib

Mefatinib is unique in its ability to irreversibly bind to the epidermal growth factor receptor tyrosine kinase, providing a more sustained inhibition of the receptor’s activity. This makes it particularly effective in overcoming resistance to first-generation epidermal growth factor receptor inhibitors and treating non-small cell lung cancer with specific epidermal growth factor receptor mutations .

Properties

CAS No.

145441-01-6

Molecular Formula

C13H14N2O2

Molecular Weight

230.26 g/mol

IUPAC Name

5-methyl-N-(1-phenylethyl)-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C13H14N2O2/c1-9-8-12(15-17-9)13(16)14-10(2)11-6-4-3-5-7-11/h3-8,10H,1-2H3,(H,14,16)

InChI Key

GWRNZKZNEMXLEA-UHFFFAOYSA-N

SMILES

CC1=CC(=NO1)C(=O)NC(C)C2=CC=CC=C2

Canonical SMILES

CC1=CC(=NO1)C(=O)NC(C)C2=CC=CC=C2

145441-02-7
145441-03-8

Synonyms

3-Isoxazolecarboxamide, 5-methyl-N-(1-phenylethyl)-, (+-)-

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.